2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide
Description
Properties
IUPAC Name |
2-amino-N-methyl-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-10-15(12,13)5-2-3-7-6(4-5)11-8(9)14-7/h2-4,10H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBDIBDPHPLFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Aminophenol with Sulfonyl Moieties
The foundational method for synthesizing 2-amino-N-methyl-1,3-benzoxazole-5-sulfonamide involves the condensation of o-aminophenol derivatives with sulfonyl precursors. This approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent in the presence of Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O) . The reaction proceeds via activation of the amino group, followed by nucleophilic attack and elimination of the sulfonamide residue.
Optimization studies reveal that using 2 equivalents of BF₃·Et₂O and 1.5 equivalents of NCTS in 1,4-dioxane under reflux conditions achieves yields up to 90% . A scaled-up reaction (5 mmol) maintains efficiency with only a marginal yield reduction, demonstrating industrial feasibility. Mechanistic studies confirm the intermediacy of a thiourea derivative, validated by mass spectrometry .
Sulfonation and Amination of 2-Mercaptobenzoxazole
A patent-pending method outlines the synthesis via 2-mercaptobenzoxazole intermediates . The process involves:
-
Alkylation : Reaction of 2-mercaptobenzoxazole with methyl iodide to form 2-methylthiobenzoxazole.
-
Sulfonation : Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at the 5-position.
-
Amination : Coupling with methylamine yields the final sulfonamide.
Critical to this method is the use of protecting groups (e.g., benzyl) to prevent side reactions during sulfonation. The final deprotection step employs hydrogenolysis or acidic conditions, achieving purities >95% . Industrial applications favor this route due to its scalability and cost-effective crystallization techniques .
Oxidative Amination Using Ionic Liquid Catalysts
A green chemistry approach employs N-iodomorpholine hydroiodide as a recyclable ionic liquid catalyst . The reaction between benzoxazole and morpholine in the presence of tert-butyl hydroperoxide (TBHP) and acetic acid facilitates direct oxidative amination. This method avoids hazardous solvents and achieves 95% yield under optimized conditions .
Key steps include:
-
Iodine Activation : The ionic liquid generates acetylhypoiodite (in situ), which activates the amine.
-
Electrophilic Substitution : The activated amine attacks the benzoxazole ring, forming a spiro intermediate.
-
Rearomatization : Elimination of hydrogen iodide yields the 2-aminobenzoxazole core.
This method’s environmental benefits and high efficiency make it suitable for pharmaceutical applications requiring stringent purity standards .
Smiles Rearrangement of Benzoxazole-2-thiol
The Smiles rearrangement offers an alternative route to N-substituted derivatives . Benzoxazole-2-thiol reacts with chloroacetyl chloride to form an S-alkylated intermediate, which undergoes intramolecular nucleophilic attack. Subsequent rearomatization and hydrolysis yield 2-aminobenzoxazole sulfonamides.
| Entry | Amine | Base | Yield (%) |
|---|---|---|---|
| 1 | Cyclohexylamine | Cs₂CO₃ | 83 |
| 2 | Aniline | Et₃N | 71 |
| 3 | Morpholine | K₂CO₃ | 25 |
Steric hindrance significantly impacts yields, as seen with morpholine (25%) compared to cyclohexylamine (83%) . This method’s versatility allows for diverse N-alkyl substitutions, though scalability remains challenging due to moderate yields in bulk reactions.
Industrial-Scale Synthesis and Crystallization
Patent data highlight a scalable process for sulfonamide intermediates . Starting from (2S,3S)-3-benzyloxycarbonylamino-1,2-epoxy-4-phenylbutane, the synthesis involves:
-
Epoxide Ring Opening : Isobutylamine attacks the epoxide, forming a diol intermediate.
-
Sulfonylation : p-Nitrobenzenesulfonyl chloride couples to the amine.
-
Reduction and Deprotection : Catalytic hydrogenation reduces the nitro group and removes the benzyloxycarbonyl (Cbz) group.
Critical to this method is the separation of reduction and deprotection steps, which enhances selectivity and reduces byproducts . Crystallization in ethyl acetate/heptane mixtures achieves >99% purity, meeting regulatory requirements for pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a sulfide, depending on the reagents used.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonic acids or sulfides.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide belongs to the benzoxazole family, which is known for its significant biological activities. The compound has been investigated for its potential as an antimicrobial agent , anticancer drug , and enzyme inhibitor .
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds related to this compound can inhibit Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH), a crucial enzyme for the survival of the bacteria. The minimum inhibitory concentrations (MIC) achieved were as low as for some derivatives, indicating strong potential against drug-resistant strains of tuberculosis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that benzoxazole derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism involved the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors . The IC50 values for CA IX inhibition ranged from 10.93 nM to 25.06 nM, showcasing selectivity over other isoforms .
Enzyme Inhibition
The inhibition of various enzymes is a critical area of research for benzoxazole derivatives. Notably, the compound has been studied for its effects on carbonic anhydrases (CAs), which play essential roles in physiological processes and are implicated in several diseases.
Carbonic Anhydrase Inhibitors
Benzoxazole sulfonamides have shown significant inhibitory effects against CA IX and CA II, with selectivity favoring CA IX. This selectivity is beneficial for developing targeted therapies for cancers where CA IX is a biomarker .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives has been the subject of extensive research, leading to various synthetic methodologies that enhance yield and efficiency.
Synthetic Strategies
Recent advancements in synthetic strategies include:
- Nanocatalysis : Using nanomaterials as catalysts for synthesizing benzoxazole derivatives has improved reaction conditions and yields .
- Eco-friendly methods : Several studies have emphasized green chemistry approaches that utilize less harmful solvents and reagents while maintaining high yields .
Case Studies
Mechanism of Action
The mechanism by which 2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide exerts its effects is primarily through interaction with biological macromolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes involved in folic acid synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
Key Findings :
- Antimicrobial Activity: Electron-withdrawing groups (e.g., Cl, F, NO₂) at the para position of the aryl ring in 1,3-benzoxazole-5-sulfonamide derivatives enhance antimicrobial efficacy. For example, chlorine-substituted derivatives exhibit MIC values as low as 12.5 μg/mL against Staphylococcus aureus . In contrast, electron-donating groups (e.g., CH₃) reduce activity by ~50% .
- Antiviral Activity : Modifications to the sulfonamide nitrogen significantly impact HIV-1 nucleocapsid (NC) inhibition. Compound 5–06, with an indazole substituent, shows a 10-fold increase in potency (IC₅₀: 20 μM) compared to its dimethylphenyl analog (IC₅₀: ~200 μM) .
Key Observations :
- Fe(III)-montmorillonite catalyzes the one-pot synthesis of 1,3-benzoxazole-5-sulfonamides with high yields (70–85%) under mild conditions (80°C, ethanol), emphasizing green chemistry principles .
- Antiviral 2-oxo-2,3-dihydro derivatives are synthesized via nucleophilic substitution without catalysts but require longer reaction times (24 hours) .
- Quantum chemical computations (DFT-B3LYP/6-31G*) aid in optimizing structures for fluorescence and binding studies .
Physicochemical Properties
- Solubility: The introduction of polar groups (e.g., -SO₂NH₂, -NH₂) enhances water solubility. For example, this compound is more soluble than its non-aminated analogs .
- Electronic Effects: Electron-withdrawing substituents (Cl, NO₂) increase the electrophilicity of the benzoxazole ring, improving interactions with microbial enzymes .
Biological Activity
2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , characterized by an amino group at the 2-position and a sulfonamide group at the 5-position of the benzoxazole ring. This unique structural configuration contributes to its biological activity and interactions with various biological targets.
Antimicrobial Activity
Mechanism of Action
this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism involves inhibiting bacterial growth through interference with metabolic pathways, potentially affecting enzyme activities related to oxidative phosphorylation .
Minimum Inhibitory Concentration (MIC) Values
The compound has shown promising MIC values in various studies, indicating its effectiveness against different pathogens. For instance:
- Against Staphylococcus aureus: MIC = 7.81 μM
- Against Escherichia coli: MIC = 15.62 μM
- Against Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 9.5 μg/ml .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly in relation to its effects on various cancer cell lines. The compound has been evaluated against lung (A-549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines.
In Vitro Cytotoxicity
The cytotoxicity of this compound was assessed using the following IC50 values:
| Cell Line | IC50 Value (μM) |
|---|---|
| A-549 | 12.53 ± 0.51 |
| HepG-2 | 19.57 ± 1.10 |
| MCF-7 | 18.30 ± 0.75 |
| HCT-116 | 20.30 ± 0.33 |
These results indicate that the compound exhibits moderate to high cytotoxicity against these cancer cell lines, suggesting potential for further development in cancer therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the benzoxazole ring can significantly influence biological activity. For example, substituting different functional groups can enhance antimicrobial or anticancer properties, demonstrating the importance of chemical structure in determining efficacy .
Case Studies
-
Antimicrobial Efficacy Against MRSA
A study highlighted the effectiveness of sulfonamide derivatives, including this compound, against MRSA strains resistant to conventional antibiotics. The compound was found to inhibit bacterial growth effectively and could serve as a basis for developing new antimicrobial agents . -
Cytotoxic Effects on Cancer Cell Lines
In another study focusing on sulfonamide-based compounds, derivatives similar to this compound showed promising results against various cancer cell lines, indicating a potential pathway for therapeutic applications in oncology .
Q & A
Q. What are the standard synthetic routes for 2-amino-N-methyl-1,3-benzoxazole-5-sulfonamide?
The synthesis typically involves cyclization of 2-aminophenol derivatives with sulfonamide precursors. A common approach includes:
- Step 1 : Condensation of 2-aminophenol with methyl isocyanate to introduce the N-methyl group.
- Step 2 : Sulfonation at the 5-position using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Step 3 : Ammonolysis to convert the sulfonyl chloride intermediate to the sulfonamide . Key Conditions : Use anhydrous solvents (e.g., DCM), catalysts like triethylamine, and inert atmospheres to prevent side reactions.
Q. How can the purity of this compound be validated after synthesis?
Analytical methods include:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- NMR Spectroscopy : H NMR peaks for the N-methyl group (~2.8 ppm, singlet) and sulfonamide protons (~7.3–7.5 ppm, aromatic) confirm structural integrity .
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 271.05) .
Q. What are the primary challenges in optimizing reaction yields for this compound?
Key issues include:
- Regioselectivity : Competing sulfonation at adjacent positions (e.g., 4- or 6-position) requires precise temperature control.
- Byproduct Formation : Hydrolysis of sulfonyl chloride intermediates can occur if moisture is present. Mitigation : Use molecular sieves for moisture-sensitive steps and monitor reaction progress via TLC .
Q. Which spectroscopic techniques are critical for characterizing this sulfonamide?
Essential techniques:
Q. What solvent systems are compatible with this compound for biological assays?
The compound is sparingly soluble in water. Recommended solvents:
- DMSO : ≤1% v/v for in vitro studies to avoid cytotoxicity.
- Ethanol/PBS mixtures : For solubility enhancement without destabilizing the sulfonamide group .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or NLRP3 inflammasome) using AutoDock Vina. Key parameters:
- Grid Box : Centered on active sites (e.g., COX-2: 22.5 × 22.5 × 22.5 Å).
- Scoring : Analyze binding energies (ΔG < −7 kcal/mol suggests strong inhibition) . ADME Predictions : SwissADME evaluates logP (~1.2) and bioavailability (>80%), indicating favorable pharmacokinetics .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Q. How does substituent variation on the benzoxazole ring affect biological potency?
Case Study :
- Electron-Withdrawing Groups (e.g., -NO) : Enhance antimicrobial activity by increasing electrophilicity.
- Electron-Donating Groups (e.g., -OCH) : Improve anti-inflammatory effects via hydrogen bonding with COX-2 . Table :
| Substituent | Bioactivity (IC, μM) | Target |
|---|---|---|
| -NO | 2.1 (E. coli) | DNA gyrase |
| -OCH | 0.8 (COX-2) | Inflammasome |
Q. What are the limitations of current synthetic methods, and how can they be improved?
- Low Yields : Ammonolysis steps often yield ≤50% due to competing hydrolysis. Improvements :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
